Methyl hept-2-ynoate
CAS No.: 18937-78-5
Cat. No.: VC21018743
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18937-78-5 |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | methyl hept-2-ynoate |
| Standard InChI | InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 |
| Standard InChI Key | IATZLNCRIIUXJM-UHFFFAOYSA-N |
| SMILES | CCCCC#CC(=O)OC |
| Canonical SMILES | CCCCC#CC(=O)OC |
Introduction
Physical and Chemical Properties
Methyl hept-2-ynoate exhibits distinct physical and chemical properties that define its behavior and applications. Table 1 summarizes the key physical and chemical properties of this compound based on the analyzed data.
Table 1: Physical and Chemical Properties of Methyl hept-2-ynoate
The structure of Methyl hept-2-ynoate features a straight carbon chain with a total of 8 carbon atoms. The compound contains a triple bond between the second and third carbon atoms, counting from the carbonyl carbon. The carbonyl group is part of the methyl ester functionality at one end of the molecule . This structural arrangement contributes to its chemical reactivity, particularly in reactions involving the alkyne group or the ester functionality.
The compound is characterized by a LogP value of 2.67 , indicating its moderate lipophilicity. This property influences its solubility in various solvents and potential for membrane permeability in biological systems. Its chemical structure can be represented with the SMILES notation CCCCC#CC(=O)OC .
Synthesis and Production Methods
Methyl hept-2-ynoate can be synthesized through various chemical routes, with the most common being the esterification of 2-heptynoic acid with methanol. This process typically involves the use of an acid catalyst to facilitate the reaction. The general reaction can be represented as:
2-Heptynoic acid + Methanol → Methyl hept-2-ynoate + Water
The reaction conditions must be carefully controlled to achieve high yields and purity. The process may involve mixing 2-heptynoic acid with an excess of methanol, addition of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid), heating the mixture under reflux conditions, and purification through distillation or column chromatography.
Analytical Methods and Characterization
Various analytical techniques can be employed for the characterization and quality control of Methyl hept-2-ynoate. These methods enable the verification of its structure, purity, and physical properties.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing Methyl hept-2-ynoate. According to SIELC Technologies, a reverse phase HPLC method can be employed with simple conditions . The specific method involves using a Newcrom R1 column (a special reverse-phase column with low silanol activity) with a mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
This liquid chromatography method is scalable and can be used for isolation of impurities in preparative separation. It is also suitable for pharmacokinetic studies . For faster analysis, smaller 3 μm particle columns are available for Ultra Performance Liquid Chromatography (UPLC) applications.
Spectroscopic Characterization
Spectroscopic techniques provide crucial information about the structural and compositional features of Methyl hept-2-ynoate:
Mass Spectrometry: Mass spectral data for Methyl hept-2-ynoate is available through the NIST WebBook . The mass spectrum provides fragmentation patterns characteristic of the compound, aiding in its identification and structural confirmation. The NIST Mass Spectrometry Data Center has compiled this data, which serves as a reference for analytical chemists working with this compound .
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for this compound . NMR spectroscopy provides detailed information about the carbon-hydrogen framework and confirms the presence of the triple bond and ester functionality. The NMR shifts are characteristic of the alkyne and ester functional groups present in the molecule.
The combination of these analytical methods allows for comprehensive characterization of Methyl hept-2-ynoate and verification of its purity for research or commercial applications.
Applications and Uses
Methyl hept-2-ynoate has various applications across different industries, stemming from its unique structural features and chemical reactivity.
Flavor and Fragrance Industry
One of the primary applications of Methyl hept-2-ynoate is in the flavor and fragrance industry . The compound possesses a characteristic green odor that makes it valuable as a fragrance component. This application capitalizes on its olfactory properties to contribute specific notes to perfume formulations or flavoring compositions. Jaydev Chemical Industries highlights this application, noting that the compound's green odor profile makes it useful in various fragrance formulations .
Organic Synthesis
Methyl hept-2-ynoate serves as an important intermediate in organic synthesis. Its value in this context derives from the reactive alkyne functional group, which can participate in various transformations including hydrogenation reactions (to produce alkenes or alkanes), cycloaddition reactions (such as Diels-Alder reactions), and metal-catalyzed coupling reactions.
Additionally, the ester functionality can undergo hydrolysis to yield 2-heptynoic acid, transesterification to produce other esters, reduction to form alcohols, and amidation to generate amides. These chemical transformations make Methyl hept-2-ynoate a versatile building block for the synthesis of more complex molecules with specific functional properties.
Materials Science
Research Findings and Future Directions
Research on alkynoates like Methyl hept-2-ynoate often focuses on their synthetic utility and potential applications in materials science. The unique reactivity of the alkyne group makes these compounds valuable in various organic transformations, particularly in the synthesis of complex molecules with specific functional properties.
Future research directions might include exploration of novel synthetic pathways involving Methyl hept-2-ynoate as a key intermediate, investigation of its potential biological activities or pharmaceutical applications, development of new catalytic systems for transformations involving the alkyne functionality, and further characterization of its sensory properties for enhanced applications in the fragrance industry.
Structure-activity relationship studies comparing Methyl hept-2-ynoate with related compounds such as Methyl 4-methylhept-2-ynoate and Methyl 5-methylhept-2-ynoate could also provide valuable insights into the effects of structural modifications on chemical reactivity and functional properties.
Given the compound's structural features and reactivity, it remains a promising subject for continued research in organic chemistry and related fields.
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